molecular formula C16H26N2O5S B14105931 tert-butyl N-(azetidin-2-yl)-N-methylcarbamate;4-methylbenzenesulfonic acid

tert-butyl N-(azetidin-2-yl)-N-methylcarbamate;4-methylbenzenesulfonic acid

Cat. No.: B14105931
M. Wt: 358.5 g/mol
InChI Key: FVNICGNAKAGZQY-UHFFFAOYSA-N
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Description

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate is a chemical compound with the molecular formula C9H18N2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The tosylate group is introduced by reacting the intermediate product with p-toluenesulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-2-ylmethyl-carbamic acid, while substitution reactions can produce various derivatives depending on the nucleophile employed .

Scientific Research Applications

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate is unique due to its combination of the azetidine ring with a carbamate and tosylate group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .

Properties

Molecular Formula

C16H26N2O5S

Molecular Weight

358.5 g/mol

IUPAC Name

tert-butyl N-(azetidin-2-yl)-N-methylcarbamate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C9H18N2O2.C7H8O3S/c1-9(2,3)13-8(12)11(4)7-5-6-10-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,10H,5-6H2,1-4H3;2-5H,1H3,(H,8,9,10)

InChI Key

FVNICGNAKAGZQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N(C)C1CCN1

Origin of Product

United States

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